![molecular formula C21H21F3N6O2 B8050387 Cvt-6883 CAS No. 1215343-16-0](/img/structure/B8050387.png)
Cvt-6883
描述
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.
科学研究应用
人尿检测: 陈等人 (2009) 的一项研究开发了一种灵敏且成本效益高的方法来量化人尿中的 CVT-6883。该方法有效地解决了由于该化合物的亲脂性和其与容器表面结合的趋势而导致的低回收率问题 (陈、巴杰派、莫洛娃和梁,2009).
在肺部炎症和损伤中的作用: 孙等人 (2006) 表明,作为 A2B 腺苷受体拮抗剂的 CVT-6883 可以减少小鼠模型中的肺部炎症、纤维化和肺泡气腔扩大。这表明其在治疗慢性肺部疾病方面的潜力 (孙等人,2006).
对哮喘性肺部炎症的影响: 施、谭和谭 (2014) 探讨了肿瘤坏死因子-α 抑制剂与 CVT-6883 联合对小鼠哮喘性肺部炎症的影响。该组合显示哮喘症状减轻,突出了 CVT-6883 在哮喘治疗中的治疗潜力 (施、谭和谭,2014).
在心脏细胞培养平台中的应用: 特兰蒂杜等人 (2015) 讨论了将支架技术与多电极阵列整合用于仿生心脏组织培养的方法的开发。这项研究突出了 CVT-6883 在体外心脏研究中的潜在应用 (特兰蒂杜、特拉西亚诺、孔齐安帕西斯、汉弗莱和普罗德罗马基斯,2015).
与肺癌中腺苷的联系: 哈里森 (2006) 指出,CVT-6883 通过靶向 A2B 腺苷受体,可能对治疗慢性肺部疾病有益,包括严重哮喘、慢性阻塞性肺部疾病和肺纤维化 (哈里森,2006).
减轻多发性硬化症的发病机制: 魏等人 (2013) 证明用 CVT-6883 阻断 A2B 腺苷受体可减轻实验性自身免疫性脑脊髓炎的症状,这是一种多发性硬化症的模型。这表明其在治疗自身免疫神经炎症性疾病方面的潜在作用 (魏、杜、吕、赵、李、吴、哈斯科和谢,2013).
属性
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cvt-6883 | |
CAS RN |
752222-83-6 | |
Record name | CVT-6883 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-6883 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CVT-6883 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。